molecular formula C21H18N2O3S B12455289 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

Cat. No.: B12455289
M. Wt: 378.4 g/mol
InChI Key: VZBUVCDFJYHBBU-UHFFFAOYSA-N
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Description

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a benzenesulfonamide group attached to the benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This is followed by the introduction of the benzenesulfonamide group through sulfonation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes and receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
  • N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide

Uniqueness

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both benzoxazole and benzenesulfonamide groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H18N2O3S/c1-14-12-19-20(13-15(14)2)26-21(22-19)16-8-10-17(11-9-16)23-27(24,25)18-6-4-3-5-7-18/h3-13,23H,1-2H3

InChI Key

VZBUVCDFJYHBBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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